molecular formula C20H20FN3O3 B2535492 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1209072-94-5

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide

Katalognummer: B2535492
CAS-Nummer: 1209072-94-5
Molekulargewicht: 369.396
InChI-Schlüssel: ABWSPXCLFKZFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a pyrazole-3-carboxamide derivative, it shares a core structural motif with compounds known to exhibit potent inhibitory activity against various biological targets . Specifically, analogous pyrazole-carboxamides have been identified and developed as potent, orally bioavailable inhibitors of receptor tyrosine kinases, such as Axl and Met, which are prominent targets in oncology for their roles in cancer progression, metastasis, and drug resistance . The structure of this compound, featuring a 4-fluorophenyl group at the 1-position of the pyrazole ring and a 4-methoxyphenylmethyl (benzyl) carboxamide at the 3-position, is characteristic of molecules designed for high-affinity binding and cellular activity. The ethoxy substituent at the 4-position is a common feature in optimized drug candidates aimed at enhancing metabolic stability and overall pharmacokinetic properties . This compound is intended for research applications only, including but not limited to hit-to-lead optimization studies, structure-activity relationship (SAR) investigations in kinase inhibitor discovery, and in vitro profiling in high-throughput screening assays. Researchers value this scaffold for its potential to yield insights into the design of novel targeted therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-18-13-24(16-8-6-15(21)7-9-16)23-19(18)20(25)22-12-14-4-10-17(26-2)11-5-14/h4-11,13H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWSPXCLFKZFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy, fluorophenyl, and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and verifying the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that compounds containing the pyrazole structure exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been evaluated for their effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.22 to 0.25 µg/mL, indicating potent antibacterial properties .

Anticancer Activity

Pyrazole derivatives are also being investigated for their anticancer properties. For example, certain compounds have shown selective inhibition of kinases involved in cancer progression, such as CDK12 and CDK13. One specific derivative demonstrated an IC50 value of 9 nM against CDK12, showcasing its potential as a targeted cancer therapy . Additionally, modifications to the pyrazole ring have been linked to enhanced potency against various cancer cell lines, including breast cancer and melanoma cells .

Structural Characteristics

The molecular formula of this compound is C20H20FN3O3, with a molecular weight of 371.39 g/mol . Its structure features a pyrazole core substituted with ethoxy and methoxy groups at specific positions, contributing to its biological activity.

Case Study: Antimicrobial Evaluation

In one study, several pyrazole derivatives were tested for their antimicrobial efficacy using standard protocols for determining MIC and minimum bactericidal concentration (MBC). The results indicated that modifications on the phenyl rings significantly influenced the antimicrobial activity, with some derivatives outperforming established antibiotics .

Case Study: Kinase Inhibition

Another significant study focused on the kinase inhibitory properties of pyrazole derivatives. The compound was subjected to cell-based assays where it exhibited strong inhibition against various kinases implicated in tumor growth. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrazole ring could enhance potency while reducing efflux rates in cellular models .

Wirkmechanismus

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Structure and Properties :

  • Molecular Formula : C₂₀H₂₀FN₃O₃
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 1210697-94-1
  • Key Substituents :
    • Pyrazole core with a 4-ethoxy group at position 2.
    • 4-Fluorophenyl group at position 1 of the pyrazole.
    • N-[(4-Methoxyphenyl)methyl] carboxamide side chain.
  • Synthetic Route : Synthesized via amide coupling, as indicated by its SMILES string (CCOc1cn(nc1C(=O)NCc1ccccc1OC)c1ccc(cc1)F) .

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Pyrazole Core
Compound Name Molecular Formula Key Structural Differences Pharmacological Notes Reference
Target Compound C₂₀H₂₀FN₃O₃ 4-ethoxy, 4-fluorophenyl, 4-methoxybenzyl Research use only; no biological data reported
1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432) C₁₆H₁₆FN₄OS Thiazole ring replaces methoxybenzyl group Higher lipophilicity due to thiazole; 76% synthetic yield
(E)-5-(2-ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide (24a) C₂₀H₂₃N₃O₄S Sulfonyl group on aliphatic chain 37% synthetic yield; potential solubility issues due to sulfonyl group
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide C₁₂H₁₀F₃N₃O Difluoromethyl group replaces ethoxy Enhanced metabolic stability via fluorination; no activity data
2.2. Variations in Aromatic Substituents
Compound Name Molecular Formula Key Structural Differences Pharmacological Notes Reference
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)-1H-pyrazole-4-carboxamide C₂₃H₂₁FN₄O₂ Additional 2-methoxyphenyl on pyrazole Tested in CHO-k1 cells for calcium mobilization (EC₅₀/IC₅₀ data not provided)
4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide C₂₀H₁₈F₃N₃O₃ Trifluoromethyl and phenoxy groups Higher electron-withdrawing effects; no receptor data
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide C₁₅H₁₃F₃N₂O₂S Thienopyrazole core replaces pyrazole Likely lower solubility due to fused thiophene ring
2.3. Modifications in the Carboxamide Side Chain
Compound Name Molecular Formula Key Structural Differences Pharmacological Notes Reference
4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide C₁₅H₁₈FN₃O₃ 2-Methoxyethyl replaces 4-methoxybenzyl Reduced aromatic interactions; higher polarity
1-(4-fluorophenyl)-4-methoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide C₁₇H₁₈FN₃O₃ Tetrahydrofuran-derived side chain Improved stereochemical complexity; no activity data

Key Findings and Trends

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility.
    • Methoxy/ethoxy groups enhance solubility but may lower receptor affinity due to steric hindrance .
  • Synthetic Accessibility :
    • The target compound’s synthesis (65% yield ) is more efficient than sulfonyl-containing analogs (37% yield ).
  • Fluorinated analogs (e.g., ) show promise in improving pharmacokinetics but require further validation.

Biologische Aktivität

4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with carbonyl compounds. While specific synthetic routes for this compound are not detailed in the search results, the general approach includes modifying the pyrazole core to introduce various substituents that enhance biological activity.

Chemical Structure

The structure of 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide can be represented as follows:

C19H20FN3O3\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_3

This compound features an ethoxy group, a fluorophenyl moiety, and a methoxyphenyl substituent, which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds demonstrate effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for active derivatives can be as low as 0.22 μg/mL, highlighting their potency.

CompoundMIC (μg/mL)Activity Type
4a0.22Bactericidal
5a0.25Bactericidal
7b0.23Bactericidal

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide have been shown to inhibit key inflammatory cytokines such as TNFα and IL-17, with IC50 values ranging from 0.1 to 1 μM . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives is an area of active research. Some studies suggest that these compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The mechanism often involves the inhibition of thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives and identified several with notable antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Studies : Research has demonstrated that specific pyrazole compounds can significantly reduce inflammation markers in vitro and in vivo models .
  • Anticancer Mechanisms : Investigations into the anticancer properties of pyrazoles have revealed their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell cycle regulation .

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagentsConditionsYield
Core formationHydrazine, β-keto esterHCl/EtOH, reflux, 6–8h60–70%
Ethoxy substitutionEthyl bromide, K₂CO₃DMF, 80°C, 12h75–85%
Carboxamide coupling4-Methoxybenzylamine, EDC/HOBtDCM, RT, 24h50–65%

Basic: How is structural characterization performed?

X-ray crystallography is the gold standard:

  • Data collection : Single crystals are obtained via slow evaporation (e.g., DMF/EtOH). Diffraction data (Cu-Kα radiation, λ = 1.54178 Å) are collected at 295 K .
  • Refinement : SHELX programs (SHELXL-2018) refine structures, with R-factors <0.05 . Key parameters include dihedral angles between aromatic rings (e.g., 13.5°–80.2° for substituent planes) and hydrogen-bonding networks (N–H⋯F, S=O⋯H–C) .
  • Complementary methods : NMR (¹H/¹³C, DEPT-135) confirms substituent positions, while HRMS validates molecular weight (±2 ppm error) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
  • Purity validation : HPLC (C18 column, 90:10 MeOH/H₂O) confirms ≥98% purity; trace impurities (e.g., unreacted intermediates) can skew IC₅₀ values .
  • Molecular docking : Compare binding poses in target proteins (e.g., cannabinoid receptors) using AutoDock Vina; assess steric clashes from substituent conformations .

Advanced: What computational methods predict its pharmacokinetic properties?

In silico tools provide preliminary ADME insights:

  • LogP calculation : Use ChemAxon or Molinspiration; experimental LogP ≈3.2 (similar to analogs like 5-(4-Fluorophenyl)-3-tolyl-pyrazoles) .
  • Metabolic stability : CYP3A4/2D6 metabolism is predicted via SwissADME; prioritize derivatives with electron-withdrawing groups (e.g., -CF₃) to reduce oxidation .
  • Permeability : Caco-2 cell models or PAMPA assays evaluate intestinal absorption (Pe ≈1.5×10⁻⁶ cm/s) .

Basic: What analytical techniques confirm purity and identity?

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm, retention time ~8.2 min .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 424.16 (calc. 424.15) .
  • Elemental analysis : Acceptable C, H, N ranges: C ±0.3%, H ±0.2%, N ±0.2% .

Advanced: How does crystallographic data inform salt/cocrystal design?

  • Hydrogen-bond motifs : The carboxamide NH forms strong bonds with carboxylates (e.g., succinic acid), enabling stable cocrystals .
  • Solubility enhancement : Coformers with sulfonate groups improve aqueous solubility by 5–10× (e.g., sodium taurocholate) .
  • Thermal analysis : DSC/TGA confirms cocrystal stability up to 150°C .

Advanced: What are strategies for optimizing in vivo bioavailability?

  • Prodrug design : Esterify the carboxamide to increase lipophilicity (e.g., pivaloyloxymethyl ester) .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) achieve sustained release over 72h in rodent models .
  • Co-administration : CYP inhibitors (e.g., ketoconazole) prolong half-life from 2.1h to 4.5h .

Basic: What safety precautions are required during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods due to potential respiratory irritation (LD₅₀ >2000 mg/kg in rats) .
  • Waste disposal : Incinerate at 900°C for halogenated compounds .

Advanced: How do structural modifications affect target selectivity?

  • Fluorophenyl group : Critical for CB1 receptor affinity (Kᵢ = 12 nM vs. 230 nM for non-fluorinated analogs) .
  • Methoxybenzyl substitution : Reduces off-target activity (e.g., 10× lower COX-2 inhibition) .
  • Ethoxy vs. methoxy : Ethoxy increases metabolic stability (t₁/₂ = 3.2h vs. 1.8h) but reduces solubility .

Advanced: What emerging applications are being explored?

  • Neuroinflammation : Inhibits NLRP3 inflammasome in microglia (IC₅₀ = 0.8 μM) .
  • Anticancer activity : Synergizes with cisplatin in NSCLC cells (combination index = 0.3 at 10 μM) .
  • Photodynamic therapy : Conjugation with phthalocyanine dyes enables ROS generation under 650 nm light .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.